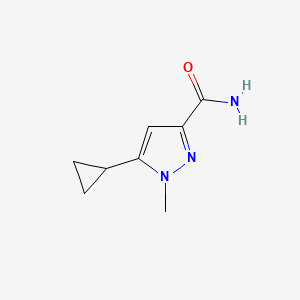

5-Cyclopropyl-1-methyl-1h-pyrazole-3-carboxamide

説明

5-Cyclopropyl-1-methyl-1h-pyrazole-3-carboxamide is a heterocyclic compound that belongs to the pyrazole family. . The compound’s unique structure, featuring a cyclopropyl group and a carboxamide functional group, makes it an interesting subject for research and development.

特性

IUPAC Name |

5-cyclopropyl-1-methylpyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-11-7(5-2-3-5)4-6(10-11)8(9)12/h4-5H,2-3H2,1H3,(H2,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROASBUWZSZGDBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(=O)N)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-1-methyl-1h-pyrazole-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropyl hydrazine with a suitable carboxylic acid derivative, followed by cyclization to form the pyrazole ring . The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent conversion to the final product. The use of high-pressure reactors and advanced purification techniques ensures the production of high-purity this compound .

化学反応の分析

Types of Reactions

5-Cyclopropyl-1-methyl-1h-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation techniques.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

Substitution: Reagents such as halogens and alkylating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

科学的研究の応用

Chemistry

5-Cyclopropyl-1-methyl-1H-pyrazole-3-carboxamide serves as a vital building block in the synthesis of more complex molecules. Its reactivity allows for various chemical transformations, including:

- Oxidation

- Reduction

- Substitution

Table 1: Types of Reactions and Common Reagents

| Reaction Type | Common Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate, chromium trioxide | Oxides |

| Reduction | Hydrogen gas with palladium catalyst | Amines, alcohols |

| Substitution | Halogens, alkylating agents | Substituted derivatives |

Biology

Research indicates that this compound exhibits significant biological activities:

Antimicrobial Activity:

In vitro studies have shown that this compound is effective against various bacterial strains, indicating its potential as an antimicrobial agent.

Anticancer Properties:

The compound has demonstrated notable anticancer effects, particularly against breast cancer cell lines such as MCF-7 and MDA-MB-231. Studies suggest that it may enhance the efficacy of established chemotherapeutics like doxorubicin.

Antiparasitic Effects:

Specific derivatives have shown potent activity against parasitic nematodes like Haemonchus contortus, highlighting its potential use in veterinary medicine.

Table 2: Biological Activities and Mechanisms

| Activity Type | Target Organisms/Cells | Mechanism of Action |

|---|---|---|

| Antimicrobial | Various bacterial strains | Inhibition of cell wall synthesis |

| Anticancer | Breast cancer cell lines | Induction of apoptosis |

| Antiparasitic | Haemonchus contortus larvae | Disruption of larval development |

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines. The findings indicated that compounds with halogen substituents exhibited significantly higher cytotoxicity compared to their non-halogenated counterparts. The combination treatment with doxorubicin further enhanced the anticancer effects, suggesting a promising avenue for developing new therapeutic strategies for resistant cancer subtypes.

Case Study 2: Antiparasitic Efficacy

In another study focused on Haemonchus contortus, several analogues of this compound were synthesized and tested. The most potent compounds demonstrated significant inhibition of larval development at low concentrations while maintaining selectivity towards parasitic cells over mammalian cells, indicating their potential as novel antiparasitic agents.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy and specificity of this compound. Key structural features influencing biological activity include:

Table 3: Structure-Activity Relationship Insights

| Structural Feature | Impact on Activity |

|---|---|

| Cyclopropyl Group | Enhances binding affinity to targets |

| Carboxamide Group | Essential for antimicrobial activity |

| Substituents | Modifications can improve potency |

作用機序

The mechanism of action of 5-Cyclopropyl-1-methyl-1h-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .

類似化合物との比較

Similar Compounds

5-Cyclopropyl-1-methyl-1H-pyrazole-3-carboxylic acid: A closely related compound with similar structural features.

3-Amino-5-cyclopropyl-1H-pyrazole: Another pyrazole derivative with potential biological activities.

Uniqueness

5-Cyclopropyl-1-methyl-1h-pyrazole-3-carboxamide stands out due to its unique combination of a cyclopropyl group and a carboxamide functional group, which may confer distinct biological and chemical properties compared to other pyrazole derivatives .

生物活性

5-Cyclopropyl-1-methyl-1H-pyrazole-3-carboxamide is a heterocyclic compound that has garnered significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview

This compound features a unique structure with a cyclopropyl group and a carboxamide functional group, positioning it as a promising candidate in medicinal chemistry. The compound has been studied for various pharmacological effects, including antimicrobial , anticancer , and antiparasitic activities .

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds, including this compound, exhibit potent antimicrobial effects. In vitro studies have demonstrated effectiveness against a range of bacterial strains, suggesting potential applications in treating infections .

Anticancer Properties

The anticancer activity of this compound is notable, particularly against breast cancer cell lines such as MCF-7 and MDA-MB-231. Studies show that certain pyrazole derivatives can enhance the cytotoxic effects of established chemotherapeutics like doxorubicin, indicating a synergistic potential that warrants further exploration .

Antiparasitic Effects

In phenotypic screens against parasitic nematodes, specific derivatives have shown sub-nanomolar potencies in inhibiting the development of Haemonchus contortus larvae while displaying selectivity towards the parasite over human cells . This highlights the compound's potential in veterinary medicine and parasitic disease management.

The biological activity of this compound is attributed to its interaction with various molecular targets. Preliminary data suggest that it may inhibit specific enzymes or receptors involved in disease pathways. For instance, its structural similarity to known cannabinoid receptor ligands suggests potential interactions with CB1 and CB2 receptors, which could mediate analgesic and anti-inflammatory effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy and specificity of this compound. Research has identified key structural features that influence its biological activity:

| Structural Feature | Impact on Activity |

|---|---|

| Cyclopropyl Group | Enhances binding affinity to targets |

| Carboxamide Group | Essential for antimicrobial activity |

| Substituents | Modifications can improve potency and selectivity |

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines. The findings indicated that compounds with halogen substituents exhibited significantly higher cytotoxicity compared to their non-halogenated counterparts. The combination treatment with doxorubicin further enhanced the anticancer effects, suggesting a promising avenue for developing new therapeutic strategies for resistant cancer subtypes .

Case Study 2: Antiparasitic Efficacy

In another study focused on Haemonchus contortus, several analogues of this compound were synthesized and tested. The most potent compounds demonstrated significant inhibition of larval development at low concentrations while maintaining selectivity towards parasitic cells over mammalian cells, indicating their potential as novel antiparasitic agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Cyclopropyl-1-methyl-1H-pyrazole-3-carboxamide, and how can reaction efficiency be improved?

- Methodological Answer : The compound can be synthesized via coupling reactions using reagents like EDCI and HOBt in DMF, as demonstrated for structurally similar pyrazole carboxamides. For example, ethyl 3-(1-aminoethyl)-1H-pyrazole-5-carboxylate was coupled with cyclopropane-containing intermediates using EDCI/HOBt activation . Optimize reaction time and stoichiometry (e.g., 1:1.5 molar ratio of acid to amine) to enhance yield. Purification via preparative TLC or recrystallization (ethanol or chloroform) is recommended to isolate the product .

Q. How should spectroscopic techniques (NMR, MS) be employed to confirm the structure of this compound?

- Methodological Answer :

- 1H-NMR : Look for characteristic peaks: cyclopropyl protons (δ 0.8–1.2 ppm), methyl group on pyrazole (δ 2.5–3.0 ppm), and carboxamide NH (δ 6.5–8.0 ppm, broad).

- 13C-NMR : Confirm the carbonyl carbon (δ 165–170 ppm) and cyclopropyl carbons (δ 8–15 ppm).

- HRMS : Use ESI+ to verify the molecular ion ([M+H]+) and isotopic pattern. For example, a related compound (C21H15ClN6O) showed [M+H]+ at 403.1 .

- X-ray crystallography : Resolve ambiguity in regiochemistry, as done for 3-cyclopropyl-1-(4-methylphenyl)pyrazole derivatives .

Q. What methods are recommended to assess purity and detect isomeric impurities in this compound?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients. Compare retention times against known standards.

- TLC : Monitor reaction progress using silica gel plates (e.g., PE:EA = 8:1) .

- Elemental analysis : Validate purity by matching experimental and theoretical C/H/N/O percentages (e.g., ±0.3% tolerance) .

- Note : Commercially sourced compounds (e.g., Sigma-Aldrich) may lack analytical data; confirm identity/purity in-house .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the bioactivity of this compound derivatives?

- Methodological Answer :

- Substituent variation : Synthesize analogs with modifications to the cyclopropyl group (e.g., fluorination ) or pyrazole ring (e.g., nitro or amino groups ).

- In vitro assays : Test inhibitory activity against target enzymes/receptors (e.g., cannabinoid receptors ) using competitive binding assays or functional readouts (e.g., cAMP modulation).

- Data analysis : Use IC50/EC50 values and molecular docking (e.g., AutoDock Vina) to correlate substituent effects with activity .

Q. How should researchers address contradictions in biological activity data across different experimental setups?

- Methodological Answer :

- Orthogonal validation : Replicate key findings using alternative assays (e.g., SPR for binding affinity vs. functional GTPγS assays).

- Control experiments : Rule out off-target effects via knockout cell lines or selective inhibitors.

- Batch variability : Ensure compound integrity via NMR and LC-MS before each assay .

Q. What computational strategies are effective for predicting the metabolic stability and toxicity of this compound?

- Methodological Answer :

- ADMET prediction : Use tools like SwissADME or ProTox-II to estimate solubility, CYP450 inhibition, and hepatotoxicity.

- Molecular dynamics (MD) : Simulate interactions with metabolic enzymes (e.g., CYP3A4) to identify vulnerable sites for oxidation .

- In silico toxicity : Check for structural alerts (e.g., nitro groups ) using Derek Nexus.

Q. How can researchers optimize the compound for in vivo pharmacokinetic studies?

- Methodological Answer :

- Solubility enhancement : Formulate as a sodium salt or use co-solvents (e.g., PEG-400) .

- Plasma stability : Incubate the compound with mouse/human plasma (37°C, 1–24 hrs) and quantify degradation via LC-MS.

- Bioavailability : Conduct preliminary PK studies in rodents with IV/PO dosing, monitoring plasma levels over 24 hrs .

Q. What experimental approaches resolve regioselectivity challenges during substitution reactions on the pyrazole ring?

- Methodological Answer :

- X-ray crystallography : Unambiguously assign substitution patterns, as done for 3-cyclopropyl-pyrazole derivatives .

- Kinetic vs. thermodynamic control : Vary reaction temperature and time (e.g., 0°C vs. reflux) to favor desired products.

- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。